Product packaging for Acetyl dipeptide-1 cetyl ester(Cat. No.:CAS No. 196604-48-5)

Acetyl dipeptide-1 cetyl ester

Cat. No.: B550829
CAS No.: 196604-48-5
M. Wt: 603.8 g/mol
InChI Key: JFHZXDZUXGBFAQ-KYJUHHDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Acetyl Dipeptide-1 Cetyl Ester as a Bioactive Peptide

This compound is recognized for its biological activity, stemming from its unique molecular structure. medchemexpress.com This section details its synthetic origins, its foundational dipeptide, and its classification within the broader landscape of cosmetic peptides.

Nature as a Lab-Engineered Synthetic Peptide

This compound is a synthetic peptide, meaning it is created in a laboratory. paulaschoice-eu.com Its full chemical name is N-acetyl-L-tyrosyl-L-arginine hexadecyl ester. mdpi.com The synthesis process involves the chemical coupling of several components. It begins with the esterification of L-arginine with palmitol (cetyl alcohol) to form the hexadecyl ester of L-arginine. mdpi.com Concurrently, N-acetyl-L-tyrosine is activated with N-hydroxysuccinimide (NHS). mdpi.comresearchgate.net The final step is the coupling of this activated tyrosine derivative with the previously formed L-arginine hexadecyl ester to yield this compound. mdpi.com This synthetic process is designed to create a molecule with specific properties tailored for cosmetic applications. tiiips.com

Derivation from Dipeptide Tyrosyl-Arginine

The core of this compound is the bioactive dipeptide, Tyrosyl-Arginine (Tyr-Arg). mdpi.comwiley.com This dipeptide is known for its ability to interact with skin cells. mdpi.com However, the original Tyr-Arg dipeptide has limitations in its ability to penetrate the skin due to its non-lipophilic nature. wiley.com To overcome this, the dipeptide is modified. An acetyl group is added to the tyrosine residue, and a cetyl ester group is attached to the arginine residue. paulaschoice-eu.comtiiips.com This esterification with a cetyl (hexadecyl) group significantly increases the molecule's lipid solubility, which is crucial for enhanced skin penetration and bioavailability. wiley.com

Role within the Landscape of Cosmetic Peptides and Signal/Neurotransmitter-Inhibiting Classifications

Cosmetic peptides are broadly categorized based on their mechanism of action, including signal peptides, carrier peptides, enzyme inhibitor peptides, and neurotransmitter-inhibiting peptides. mdpi.com this compound is classified as a neurotransmitter-inhibiting peptide. wiley.comdr-emiskin.deresearchgate.net This classification is based on its mechanism of action, which involves modulating nerve responses in the skin. mdpi.commyskinrecipes.com It is believed to stimulate nerve cells to release met-enkephalin (B1676343), an endogenous opioid peptide that can help to calm the skin and reduce sensations of discomfort. mdpi.comincidecoder.com This action helps to alleviate irritation caused by external stressors such as heat or chemical agents. tiiips.comincidecoder.com

Historical Context and Evolution of Research Interest

The development and study of this compound are rooted in the broader advancements in peptide research for cosmetic applications.

Emergence in Peptide-Based Research for Enhanced Bioavailability and Stability

A significant challenge in the use of peptides in cosmetics is their poor permeability through the skin's outer layer, the stratum corneum, which limits their effectiveness. researchgate.net Research has increasingly focused on modifying peptides to improve their bioavailability and stability. researchgate.netmdpi.com The creation of this compound is a direct result of this research focus. By adding a lipid component (the cetyl ester), the lipophilicity of the original Tyr-Arg dipeptide was increased, allowing for better penetration into the skin. wiley.comresearchgate.net This modification represents a key strategy in the evolution of cosmetic peptide design to enhance the delivery and efficacy of active ingredients. researchgate.netresearchgate.net

Recognition in Sensitive Skin Research Paradigms

This compound has gained significant recognition in studies focused on sensitive skin. mdpi.comresearchgate.net Sensitive skin is characterized by discomfort in response to various environmental factors. mdpi.com Research has shown that this peptide can help to reduce neurogenic inflammation by modulating the release of pro-inflammatory mediators. mdpi.com For instance, it has been shown to decrease the secretion of PGE2 and reduce NF-κB signaling in vitro. mdpi.com Studies have also investigated its effectiveness in reducing stinging and burning sensations. tiiips.comincidecoder.com In one study, it was shown to alleviate capsaicin-induced burning sensations, demonstrating its potential for calming reactive skin. nih.gov This has made it a noteworthy ingredient in the development of cosmetic products designed for individuals with sensitive skin. mdpi.comtiiips.com

Detailed Research Findings

Research Area Key Findings References
Mechanism of Action Functions as a neurotransmitter-inhibiting peptide. mdpi.comwiley.commdpi.comStimulates the release of met-enkephalin, a natural pain-relieving molecule. mdpi.comincidecoder.com
Sensitive Skin Reduces neurogenic inflammation by decreasing PGE2 secretion and NFκB signaling. mdpi.comAlleviates stinging and burning sensations induced by irritants like capsaicin. tiiips.comnih.gov
Bioavailability The addition of a cetyl ester group enhances its lipophilicity and skin penetration. wiley.comOvercomes the poor permeability of the original Tyr-Arg dipeptide. wiley.com
Anti-Aging It has been investigated for its potential to protect collagen-producing cells from glycation. paulaschoice-eu.comSome research suggests it supports skin elasticity. avenalab.com

Advancements in Anti-Aging Research and Anti-Senescence Perspectives

This compound is a lab-engineered lipopeptide resulting from the combination of acetic acid and cetyl alcohol with a dipeptide made of the amino acids arginine and tyrosine. skinician.compaulaschoice-eu.com Research into this compound has revealed significant potential in counteracting the visible signs of skin aging through various mechanisms, positioning it as a noteworthy ingredient in anti-aging and anti-senescence studies. cpu.edu.cnmedchemexpress.comspecialchem.com

Elastin (B1584352) Synthesis and Anti-Sagging Effects

A primary focus of research has been the compound's ability to combat cutaneous sagging by stimulating the production of elastin, a key protein for skin elasticity. inci.guidequalitide.comalfa-chemistry.com In-vitro investigations have demonstrated that this compound can increase the amount of elastin and tropoelastin deposited in the extracellular matrix by fibroblasts by more than 94%. inci.guidealfa-chemistry.com This stimulation is crucial as the integrity and quantity of elastin fibers naturally decline with age, leading to a loss of firmness and the visible effects of gravity on the skin. inci.guide

Further studies indicate the peptide's involvement in the complete process of creating functional elastic tissue. inci.guide This includes influencing proteins that guide, anchor, and stabilize elastin, such as Fibrillin-1 and fibulin-5, as well as the enzyme lysyl oxidase, which is necessary for development. inci.guidealfa-chemistry.com

Clinical research supports these in-vitro findings. One study involving female volunteers between the ages of 54 and 75 with sagging skin demonstrated marked improvements after two months of twice-daily application of a cream containing the peptide. inci.guidealfa-chemistry.com The effects were noticeable after just one month, with 80% of the participants reporting that their skin was firmer. inci.guidealfa-chemistry.com

Clinical Study on Skin Firmness and Elasticity

The following table summarizes results from clinical trials on female participants aged 54-75 using this compound.

Metric Duration of Use Result Source(s)
Skin Firmness 8 weeks >28% increase skinician.com
Skin Density 8 weeks >34% increase skinician.com
Skin Sagging 8 weeks >43% reduction skinician.com
Jowl Surface 8 weeks Up to 21% reduction skinician.com
Jawline Contour 4 weeks 35% improvement skinician.com

Anti-Senescence and Cellular Health

Beyond structural protein synthesis, research has delved into the anti-senescence properties of this compound. cpu.edu.cn Senescence, or cellular aging, is a fundamental process contributing to the aging phenotype. Studies have shown that this peptide possesses both antioxidant and anti-glycation properties. cpu.edu.cnnih.gov Glycation is a process where sugar molecules damage proteins like collagen, weakening the skin's supportive structure. paulaschoice-eu.com this compound has been shown to protect fibroblasts, the cells that produce collagen, from the visible impacts of this destructive process. paulaschoice-eu.com

In a study using a photoaging model on primary rat dermal fibroblasts, the compound was found to reduce cell damage induced by UVA radiation. cpu.edu.cnbvsalud.org It demonstrated the ability to regulate the expression of key senescence-related markers. The research indicated that this compound could alleviate the UVA-induced abnormal protein levels of p16, p21, and p53, which are all involved in cell cycle arrest and senescence. cpu.edu.cnbvsalud.org

In-Vitro Research on Cellular Mechanisms of this compound

This table outlines key findings from in-vitro studies on the peptide's effects on skin cells.

Cellular Target / Process Observed Effect Research Context Source(s)
Elastin/Tropoelastin Synthesis >94% increase in the extracellular matrix Measurement in fibroblasts inci.guidealfa-chemistry.com
Epidermal Barrier Genes (AQP3, FLG, etc.) Significant upregulation Study on human primary keratinocytes nih.gov
Dermal Genes (Fibrillin-1, Collagen type 1 alpha 1, etc.) Improved gene expression Study on human primary fibroblasts nih.gov
UVA-Induced Senescence Markers (p16, p21, p53) Alleviation of abnormal protein levels Photoaging model on rat dermal fibroblasts cpu.edu.cnbvsalud.org
Autophagy Markers (LC3B, p62) Regulation of protein levels Photoaging model on rat dermal fibroblasts cpu.edu.cn
Glycation Anti-glycant activity Study on human primary fibroblasts nih.gov

Neuro-Cosmetic and Wrinkle Prevention Perspectives

An additional avenue of anti-aging research focuses on the compound's "neuro-relaxing" properties. mdpi.com this compound is reported to function as a "messenger of tranquility and muscle relaxation". incidecoder.com It works by stimulating skin nerve cells to release met-enkephalin, an opioid messenger molecule that can help relax the skin and decrease irritation. inci.guideincidecoder.com This mechanism is claimed to help prevent the formation of expression lines and wrinkles that result from repeated facial muscle contractions. incidecoder.comactivepeptide.com This action provides a non-invasive, topical approach to muscle relaxation for anti-wrinkle effects. mdpi.comactivepeptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H57N5O5 B550829 Acetyl dipeptide-1 cetyl ester CAS No. 196604-48-5

Properties

IUPAC Name

hexadecyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N5O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-43-32(42)29(18-17-23-36-33(34)35)38-31(41)30(37-26(2)39)25-27-19-21-28(40)22-20-27/h19-22,29-30,40H,3-18,23-25H2,1-2H3,(H,37,39)(H,38,41)(H4,34,35,36)/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHZXDZUXGBFAQ-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173329
Record name Acetyl dipeptide-1 cetyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196604-48-5
Record name Acetyl dipeptide-1 cetyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196604485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl dipeptide-1 cetyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYL TYROSYLARGININE CETYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M7W78X5IR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Modification Research of Acetyl Dipeptide 1 Cetyl Ester

Peptide Synthesis Methodologies

The synthesis of Acetyl Dipeptide-1 Cetyl Ester is a multi-step process involving the formation of a dipeptide core, followed by specific chemical modifications to enhance its properties. tiiips.com

Coupling of Acetylated Tyrosine Residue with Arginine Cetyl Ester

The fundamental step in synthesizing this compound is the formation of the peptide bond between an acetylated tyrosine residue and an arginine cetyl ester. ewg.org This process can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS) techniques. In a common solution-phase approach, N-acetyl-L-tyrosine is activated, often with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), and then reacted with L-arginine cetyl ester. mdpi.com The use of p-toluenesulfonic acid (PTSA) and triethylamine (B128534) (TEA) are also noted in synthetic schemes. mdpi.comresearchgate.net The final step involves the esterification of the C-terminal arginine residue with cetyl alcohol (hexadecanol), which can be accomplished through methods like Steglich esterification using DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Role of N-Acetylation and O-Hexadecyl-Esterification for Bioavailability

The specific chemical modifications of N-acetylation and O-hexadecyl-esterification are crucial for the bioavailability and skin penetration of the dipeptide. inci.guidenih.gov The N-acetylation of the tyrosine residue and the O-hexadecyl-esterification of the arginine residue significantly increase the lipophilicity of the molecule. inci.guide This enhanced lipid solubility facilitates its penetration through the stratum corneum, the outermost layer of the skin, allowing it to reach deeper layers where it can exert its biological effects. mdpi.cominci.guidenaturalpoland.com The cetyl (hexadecyl) ester group, a 16-carbon chain, is particularly effective at improving compatibility with the lipid matrix of the skin. tiiips.com

Biological Fermentation Approaches in Synthesis

While chemical synthesis is the predominant method for producing peptides for cosmetic applications, there is growing interest in biological fermentation processes. researchgate.netresearchgate.net Some sources indicate that this compound can be produced through biological fermentation, which may offer a more sustainable and potentially cost-effective alternative to traditional chemical synthesis. naturalpoland.com This approach would likely involve genetically engineered microorganisms capable of producing the specific dipeptide, which would then be harvested and chemically modified. However, detailed research findings on the specific fermentation pathways and organisms used for this compound are not extensively documented in the provided search results. Generally, peptide formation in microorganisms can occur via ribosomal systems or through non-ribosomal peptide synthetases (NRPSs). researchgate.netmdpi.com

Chemical Reactions and Stability Profiling

The stability of this compound is influenced by the reactivity of its constituent amino acid residues, particularly tyrosine and arginine.

Investigation of Oxidation Reactions at Tyrosine Residue

The tyrosine residue in this compound is susceptible to oxidation. The phenolic side chain of tyrosine can be oxidized to form various products, including 3,4-dihydroxyphenylalanine (DOPA) and quinones. nih.govwiley.com This oxidation can be initiated by various factors, including exposure to light (photo-oxidation) and the presence of metal ions (metal-catalyzed oxidation). uconn.edu The rate and products of tyrosine oxidation can be influenced by the neighboring amino acid residues and the solution environment. uconn.edu For instance, the presence of positively charged neighboring residues can affect the pKa of the tyrosyl phenolic group and potentially influence the reaction pathway. uconn.edu The oxidation of tyrosine can sometimes lead to the formation of dityrosine (B1219331) cross-links, which involves the covalent bonding of two tyrosine radicals. wiley.com

Table 1: Factors Influencing Tyrosine Oxidation

Influencing Factor Effect on Tyrosine Oxidation Reference
UV Irradiation Can lead to the conversion of tyrosine to DOPA. nih.gov
Metal Ions (e.g., in H₂O₂/metal ion systems) Can catalyze oxidation, primarily yielding monohydroxyl by-products. uconn.edu
Neighboring Charged Residues Positively charged neighbors can lower the tyrosyl pKa; negatively charged neighbors can accelerate metal-catalyzed oxidation. uconn.edu
pH Photo-oxidation is observed under alkaline conditions. uconn.edu

Analysis of Reduction Reactions at Arginine Residue

The arginine residue in the peptide also has a potential for chemical transformation, though reduction is less commonly discussed in the context of this specific peptide's stability compared to tyrosine's oxidation. Some literature suggests that reduction reactions can occur at the arginine residue, potentially converting it to citrulline. More broadly, research on arginine in peptides shows that the guanidinium (B1211019) group can be subject to various modifications. A common synthetic strategy involves the use of a nitroarginine (B1678959) precursor, which is then reduced to arginine. oup.commdpi.com Reagents like stannous chloride (SnCl₂) in formic acid or under mild acidic conditions have been used for this reduction. oup.commdpi.com While this is a synthetic step, it demonstrates the reducibility of arginine derivatives. In the context of stability, the conditions leading to the reduction of the arginine side chain in the final this compound molecule would need to be investigated to fully understand its degradation profile.

Table 2: Chemical Compound Names

Compound Name
This compound
N-acetyl-L-tyrosyl-L-arginine hexadecyl ester
Tyrosine
Arginine
N-acetyl-L-tyrosine
L-arginine cetyl ester
N-hydroxysuccinimide (NHS)
N,N'-dicyclohexylcarbodiimide (DCC)
p-toluenesulfonic acid (PTSA)
Triethylamine (TEA)
Cetyl alcohol (hexadecanol)
4-dimethylaminopyridine (DMAP)
3,4-dihydroxyphenylalanine (DOPA)
Quinones
Citrulline
Nitroarginine
Stannous chloride (SnCl₂)

Studies on Nucleophilic Substitution at Ester Linkage and Derivative Formation

The chemical structure of this compound, formally known as N-acetyl-L-tyrosyl-L-arginine hexadecyl ester, features a C-terminal ester linkage that is susceptible to nucleophilic acyl substitution. google.com This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon of the ester group, leading to the substitution of the cetyl alcohol moiety. This reactivity allows for the potential synthesis of a variety of derivatives, enabling the modification of the compound's physicochemical properties.

The primary types of nucleophilic substitution applicable to the ester linkage are hydrolysis, transesterification, and aminolysis.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester bond can be cleaved. libretexts.org Basic hydrolysis, or saponification, is an irreversible reaction that would yield the sodium or potassium salt of N-acetyl-L-tyrosyl-L-arginine and cetyl alcohol. libretexts.org Acid-catalyzed hydrolysis is a reversible process that results in the formation of the parent carboxylic acid and cetyl alcohol. libretexts.org

Transesterification: This reaction involves the substitution of the cetyl group with a different alkyl group from another alcohol. This process can be catalyzed by enzymes or chemical catalysts. For instance, research on analogous compounds like N-Acetyl-L-tyrosine ethyl ester has demonstrated its use as a substrate in transesterification reactions catalyzed by proteases. This suggests a viable pathway for creating a library of Acetyl dipeptide-1 esters with varying chain lengths, potentially altering their solubility and penetration profiles.

Aminolysis: The reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into an amide. This would result in the formation of N-acetyl-L-tyrosyl-L-argininamide (or a substituted amide), a modification that could significantly change the molecule's polarity, hydrogen bonding capacity, and stability. The existence of other lipopeptides as amides, such as Palmitoyl (B13399708) sh-Tripeptide-1 Amide, demonstrates the application of this structure in cosmetic science. inci.guide

While the chemical principles and patent literature suggest the feasibility of these modifications, extensive published studies detailing the synthesis and specific bioactivities of these derivatives are not widely available. google.com The compound is often used as a model for studying peptide modification. The potential to create derivatives through nucleophilic substitution at the ester linkage remains a key area for future research to fine-tune the molecule's performance.

Reaction Type Nucleophile Potential Products Significance
Hydrolysis (Saponification)Hydroxide (e.g., NaOH)N-acetyl-L-tyrosyl-L-arginine salt, Cetyl alcoholCleavage of the lipophilic tail, forming the water-soluble peptide salt. libretexts.org
TransesterificationAlcohol (R'-OH)N-acetyl-L-tyrosyl-L-arginine R'-ester, Cetyl alcoholCreation of new esters with modified lipophilicity and permeability.
AminolysisAmine (R'-NH2)N-acetyl-L-tyrosyl-L-arginine R'-amide, Cetyl alcoholFormation of a more stable amide linkage, altering polarity and receptor interaction. inci.guide

Molecular Design Principles for Enhanced Bioactivity

The design of this compound is a prime example of rational drug design, where a bioactive peptide core is chemically modified to overcome biological barriers and enhance its targeted effect. The molecule is a lipopeptide, consisting of a lipid (cetyl group) connected to a dipeptide (Tyrosyl-Arginine). skinician.com This bifunctional structure is crucial for its activity.

Impact of the Hexadecyl Chain on Lipid Solubility and Permeability

A significant challenge for the topical application of peptides is their poor penetration through the stratum corneum, the skin's outermost layer, due to its lipid-rich, hydrophobic nature. mdpi.com The parent dipeptide, Tyr-Arg, is hydrophilic and cannot effectively penetrate the skin on its own. mdpi.com

The molecular design of this compound overcomes this limitation through the esterification of the dipeptide's C-terminus with a hexadecyl (cetyl) alcohol. researchgate.netinci.guide This 16-carbon fatty alcohol chain, the hexadecyl chain, imparts significant lipophilicity to the molecule. mdpi.cominci.guide This chemical modification is essential to ensure sufficient skin penetration and bioavailability. inci.guide

The high lipid solubility is quantitatively supported by a calculated XLogP3-AA value of 7.4, which indicates a strongly lipophilic character. nih.gov This property allows the molecule to be soluble in lipidic solvents and compatible with the lipid matrix of the stratum corneum. researchgate.netchemblink.com Research has shown that in delivery systems like nanostructured lipid carriers (NLCs), the hexadecyl chain can insert itself into the lipid matrix of the carrier, anchoring the molecule while exposing the bioactive dipeptide portion on the surface. nih.gov This strategic design enhances its ability to penetrate the skin and reach its target sites within the epidermis and dermis. nih.govpaulaschoice-eu.com

Structural Optimizations for Cellular Receptor Interaction

The bioactivity of this compound originates from its specific dipeptide sequence: Tyrosyl-Arginine (Tyr-Arg). mdpi.com This sequence was chosen based on its known role as a messenger molecule that can modulate neuronal activity. inci.guide The primary structural optimization for cellular interaction lies in making this specific dipeptide bioavailable to its receptors in the skin.

Once the lipophilic tail facilitates its passage into the skin, the Tyr-Arg moiety interacts with specific cellular pathways to exert a calming and relaxing effect. Research has elucidated several key mechanisms of action:

Opioid Receptor Modulation: The Tyr-Arg dipeptide is recognized by nerve cells in the skin, stimulating the release of met-enkephalin (B1676343), an endogenous opioid peptide with pain-relieving properties. inci.guidenih.gov This interaction is a key part of its function as a "messenger of tranquility."

Neurogenic Inflammation Pathway: The compound has been shown to modulate neurogenic inflammation by interacting with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. mdpi.comnih.gov It helps to reduce the release of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide that activates TRPV1 and initiates inflammatory responses. mdpi.comnih.gov

POMC Gene Expression: Studies indicate that this compound promotes the expression of the pro-opiomelanocortin (POMC) gene. mdpi.comnih.gov POMC is a precursor polypeptide that is cleaved to produce several active peptides, including β-endorphin, which contains the met-enkephalin sequence. mdpi.com

Inhibition of Inflammatory Mediators: It has been shown to reduce the secretion of prostaglandin (B15479496) E2 (PGE2) and decrease nuclear factor κB (NF-κB) signaling, both of which are crucial in inflammatory processes within the skin. mdpi.comnih.gov

Structural Component Function Mechanism of Action
N-Acetyl GroupStabilityProtects the N-terminus of the peptide from enzymatic degradation.
Tyrosyl-Arginine (Dipeptide)BioactivityInteracts with opioid receptors; modulates TRPV1, CGRP, and NF-κB pathways; promotes POMC expression. mdpi.cominci.guidenih.gov
Cetyl Ester (Hexadecyl Chain)DeliveryIncreases lipophilicity, enhancing penetration through the stratum corneum. mdpi.cominci.guidenih.gov

Mechanistic Investigations at the Molecular and Cellular Level

Modulation of Extracellular Matrix Components and Tissue Homeostasis

Acetyl dipeptide-1 cetyl ester is a synthetic lipopeptide that has been the subject of research for its role in maintaining the integrity and resilience of the skin's extracellular matrix (ECM). The ECM is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. This peptide's mechanism of action involves intricate interactions at the cellular level, particularly with fibroblasts, the primary cells responsible for synthesizing ECM components. Investigations have revealed its capacity to influence the production and organization of key structural proteins, thereby contributing to tissue homeostasis.

The peptide has been shown to stimulate the production of elastin (B1584352), a critical protein for skin elasticity, by activating dermal fibroblasts. inci.guidemobelbiochem.com Fibroblasts are responsible for creating the structural framework of the skin, and their activity is crucial for tissue repair and maintenance. Research indicates that this compound protects these collagen- and elastin-making cells from the detrimental effects of glycation, a process where sugar molecules can weaken the skin's supportive structures. paulaschoice-eu.compaulaschoice.es By preserving fibroblast function, the peptide helps maintain the skin's natural capacity for producing essential proteins. paulaschoice-eu.com This stimulation results in the enhanced production of elastic fiber constituents, which helps to fortify the skin's structure. activepeptide.com

In vitro studies have provided quantitative evidence of this compound's efficacy in boosting elastin synthesis. inci.guidealfa-chemistry.com The peptide not only increases the quantity of elastin but also improves the architecture of the resulting elastic fibers. inci.guidealfa-chemistry.comexperchem.com One of the key findings from laboratory research is the significant increase in elastin and its soluble precursor, tropoelastin, deposited into the extracellular matrix by fibroblasts. Studies have reported a remarkable increase of over 94% in the amount of elastin/tropoelastin in the ECM following treatment with the peptide. inci.guidealfa-chemistry.com Another source corroborates this, noting an increase of over 90%. avenalab.com This demonstrates a direct influence on the synthesis and subsequent assembly of functional elastin.

Parameter Finding Reference(s)
Elastin/Tropoelastin Increase>94% increase in the extracellular matrix after fibroblast release. inci.guidealfa-chemistry.com
Elastin/Tropoelastin Increase>90% increase in the extracellular matrix after fibroblast release. avenalab.com
Effect on Elastic FibersPromotes correct and functional elastic fiber architecture. experchem.com

The formation of mature and functional elastic tissue is a multi-step process that involves more than just the synthesis of elastin. It requires the coordinated action of several other structural and enzymatic proteins that guide the assembly, cross-linking, and stabilization of elastic fibers. This compound has been shown to intervene in these various stages of elastic tissue development, promoting a correctly formed and functional fiber architecture. inci.guidealfa-chemistry.comexperchem.com

Fibrillins are large glycoproteins that are essential for the formation of elastic fibers. They create a scaffold upon which tropoelastin is deposited and cross-linked. Research has identified that this compound plays a role in this critical process by assisting in the stabilization and anchoring of elastin alongside proteins like Fibrillin-1. inci.guidealfa-chemistry.com A 2020 study further substantiated this by demonstrating that the peptide improved the dermal gene expression of Fibrillin-1 in human primary fibroblasts. nih.gov This indicates that the peptide's influence extends to the foundational scaffolding required for proper elastogenesis. skinician.com

Fibulin-5 is another crucial protein involved in the assembly of elastic fibers. It acts as an adaptor molecule, linking elastin to cell surfaces and facilitating the organization of elastin fibers. Scientific literature notes that the development of elastic tissue requires the presence of key proteins, including Fibulin-5. inci.guidealfa-chemistry.com While direct quantitative data on the upregulation of Fibulin-5 by this compound is not specified in the reviewed studies, its role is acknowledged as part of the complex machinery that the peptide influences to ensure proper elastic tissue formation. inci.guidealfa-chemistry.com

The final step in creating resilient elastic fibers is the cross-linking of tropoelastin monomers, a process catalyzed by enzymes from the lysyl oxidase (LOX) family. This cross-linking gives elastin its characteristic ability to stretch and recoil. This compound has been shown to influence this enzymatic step. It is recognized as an important factor in the development of elastic tissue, alongside the enzyme lysyl oxidase. inci.guidealfa-chemistry.com Furthermore, a study found that the peptide improved the dermal gene expression of Lysyl oxidase-like 1 (LOXL1), a member of the LOX family, in human primary fibroblasts. nih.govscilit.com

Gene/Protein Effect Cell Type Reference(s)
Fibrillin-1Improved dermal gene expressionHuman Primary Fibroblasts nih.gov
Lysyl oxidase-like 1 (LOXL1)Improved dermal gene expressionHuman Primary Fibroblasts nih.govscilit.com
DecorinImproved dermal gene expressionHuman Primary Fibroblasts nih.gov
Collagen type 1 alpha 1Improved dermal gene expressionHuman Primary Fibroblasts nih.gov
Aquaporin 3 (AQP3)Upregulated epidermal barrier geneHuman Primary Keratinocytes nih.gov
Filaggrin (FLG)Upregulated epidermal barrier geneHuman Primary Keratinocytes nih.gov
Caspase 14Upregulated epidermal barrier geneHuman Primary Keratinocytes nih.gov
Keratin (B1170402) 10Upregulated epidermal barrier geneHuman Primary Keratinocytes nih.gov
Influence on Fibulin-5 Expression

Promotion of Collagen Type I Alpha 1 Synthesis

This compound has been identified as a significant modulator of the skin's extracellular matrix, particularly through its influence on collagen production. Research has demonstrated that this peptide actively improves the gene expression of Collagen type 1 alpha 1 (COL1A1) in human primary fibroblasts. nih.gov Collagen is the principal structural protein in the dermal matrix, providing tensile strength and resilience. The upregulation of its genetic precursor is a key step in reinforcing the skin's structural integrity.

Further studies have shown that the peptide helps protect fibroblasts, the primary cells responsible for collagen synthesis, from the detrimental effects of glycation. paulaschoice-eu.comavenalab.com Glycation is a non-enzymatic reaction where sugar molecules, such as glucose, attach to proteins like collagen, forming advanced glycation end-products (AGEs). This process progressively weakens the skin's supportive elements. paulaschoice-eu.com By shielding these vital cells, this compound helps maintain the normal function and health of the collagen-producing machinery.

Decorin Expression Modulation

Table 1: Modulation of Gene and Protein Expression by this compound

Gene/Protein Cellular Target Observed Effect Research Finding
Collagen Type I Alpha 1 Human Primary Fibroblasts Improved gene expression. A study demonstrated that the peptide enhances the dermal gene expression of key extracellular matrix components, including Collagen type 1 alpha 1. nih.gov
Decorin Human Primary Fibroblasts Improved gene expression. The same in vitro study showed a significant improvement in the gene expression of decorin, a key regulator of collagen fibrillogenesis. nih.gov
Elastin Human Dermal Fibroblasts Stimulated synthesis; increased deposition by over 90%. In vitro measurements confirmed a significant increase in elastin/tropoelastin synthesis and its settlement in the extracellular matrix after release from fibroblasts. inci.guide
Fibrillin-1 Human Primary Fibroblasts Improved gene expression. Research indicates the peptide improves the expression of fibrillin-1, a critical component for the assembly of elastic fibers. nih.gov

| Lysyl oxidase-like 1 (LOXL1) | Human Primary Fibroblasts | Improved gene expression. | The peptide was found to improve the gene expression of LOXL1, an enzyme essential for the cross-linking of collagen and elastin. nih.gov |

Cellular Signaling and Protein Interaction Pathways

Role in Cellular Signaling and Protein Interactions

This compound functions as a sophisticated messenger molecule that influences multiple cellular signaling pathways, primarily related to neurogenic inflammation and sensory response. incidecoder.com A key mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a protein complex that controls the transcription of DNA and is centrally involved in regulating inflammatory responses. By inhibiting this pathway, the peptide can reduce the secretion of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), which is associated with neurogenic inflammation in sensitive skin. nih.govmdpi.com This anti-inflammatory action is fundamental to its role in calming the skin.

Dipeptide Moiety Interaction with Cellular Receptors to Modulate Skin Responses

The biological activity of this compound is primarily attributed to its dipeptide moiety, which consists of tyrosine and arginine. This dipeptide component is responsible for interacting with specific cellular receptors to modulate skin responses. The addition of a cetyl ester group enhances the lipophilicity of the molecule, which facilitates its penetration through the stratum corneum and integration into the skin's lipid layers, ensuring the bioactive dipeptide can reach its targets. nih.gov Once it has penetrated the skin, the dipeptide acts as a "messenger of tranquility and muscle relaxation," signaling skin cells to "relax" and thereby reducing irritation. incidecoder.comebay.com

Neuro-Regulatory Mechanisms in Sensory Nerve Response Modulation

The compound is classified as a neurotransmitter-inhibiting peptide, exerting its effects through potent neuro-regulatory mechanisms. mdpi.com It modulates the skin's sensory responses by calming nerve endings to reduce sensations of discomfort. avenalab.com This action helps to prevent the overreaction of the skin to various stressors.

This compound directly interacts with receptors on cutaneous nerve endings to modulate sensory input. mdpi.com Research indicates it acts as an agonist of the cutaneous opioid system, specifically interacting with µ-opioid receptors. mdpi.com This interaction is pivotal as these opioid receptors can, through intracellular signaling, influence other critical receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.govmdpi.com TRPV1 is a key receptor on sensory nerves that, when activated by stimuli like heat or capsaicin, initiates an inflammatory cascade and the sensation of stinging or burning. nih.govmdpi.com

By engaging the opioid system, this compound reduces the activation of cutaneous nerve fibers, which in turn prevents the release of calcitonin gene-related peptide (CGRP), a neuropeptide that plays a central role in neurogenic inflammation and pain signaling. avenalab.comnih.govmdpi.com Furthermore, the peptide stimulates skin nerve cells to release met-enkephalin (B1676343), an endogenous opioid peptide with well-documented analgesic properties. inci.guideincidecoder.comnih.gov This dual action—suppressing pro-inflammatory signals and promoting the release of natural pain-relievers—underpins its efficacy in modulating sensory nerve responses and reducing skin sensitivity. mdpi.com

Table 2: Key Cellular Signaling Pathways Influenced by this compound

Signaling Pathway Mechanism of Action Resulting Effect
Pro-opiomelanocortin (POMC) / Met-enkephalin Promotes POMC gene expression, which is processed to release the opioid peptide met-enkephalin. nih.govmdpi.com Release of met-enkephalin, a natural analgesic, leads to a calming and soothing effect on the skin. inci.guideincidecoder.com
CGRP / TRPV1 Receptor Acts as a µ-opioid receptor agonist, which interacts with and inhibits the activation of TRPV1. This reduces the release of Calcitonin Gene-Related Peptide (CGRP). nih.govmdpi.com Decreased nerve fiber activation, preventing stinging and inflammatory responses triggered by various stressors. avenalab.com

| NF-κB / Prostaglandin E2 (PGE2) | Inhibits the NF-κB signaling pathway. nih.gov | Reduces the secretion of the pro-inflammatory mediator PGE2, thereby decreasing neurogenic inflammation. nih.govmdpi.com |

Table of Mentioned Compounds

Compound Name
This compound
Collagen
Decorin
Fibrillin-1
Glucose
Lysyl oxidase-like 1
Met-enkephalin
Prostaglandin E2
Tyrosine
Arginine
Calcitonin gene-related peptide
Downregulation of Neuropeptide Release in Inflammatory Cascades

Neuropeptides, released from sensory nerve endings in the skin, are pivotal in mediating neurogenic inflammation. karger.commdpi.com this compound is understood to modulate this process by influencing the release of specific neuropeptides involved in inflammatory cascades. myskinrecipes.com Its primary mechanism in this context involves reducing the release of pro-inflammatory neuropeptides that sensitize the skin and contribute to irritation. By interacting with receptors on cutaneous nerve endings, the peptide helps to down-regulate the release of these neuropeptides, thereby preventing an overreaction of the skin to external stressors. myskinrecipes.com This action is central to its soothing effect and its ability to alleviate discomfort associated with sensitive skin.

Promotion of Pro-Opiomelanocortin (POMC) Gene Expression and Subsequent Peptide Release

A key mechanism of this compound is its ability to promote the expression of the pro-opiomelanocortin (POMC) gene. nih.govmdpi.com The POMC gene is a precursor that, through post-translational processing, gives rise to several biologically active peptides, including β-endorphin and met-enkephalin. wikipedia.orguniprot.orgresearchgate.net These peptides are endogenous opioids that have natural pain-relieving and calming properties. uniprot.orgincidecoder.com

By stimulating the expression of POMC, this compound facilitates the release of these opioid peptides from skin nerve cells. nih.govincidecoder.com For instance, the release of met-enkephalin can signal skin cells to "relax," which helps to instantly decrease irritation caused by various stimuli such as heat or chemical agents. incidecoder.com This upregulation of calming peptides provides an analgesic effect, contributing to the compound's soothing properties. avenalab.com

Inhibition of Calcitonin Gene-Related Peptide (CGRP) Production and Release

In contrast to its effect on POMC, this compound has been shown to inhibit the production and release of Calcitonin Gene-Related Peptide (CGRP). nih.govavenalab.com CGRP is a neuropeptide widely distributed in sensory nerves and is a key player in neurogenic inflammation, vasodilation, and pain transmission. nih.govnih.govnih.gov Elevated levels of CGRP are associated with increased skin sensitivity and inflammation. avenalab.com By reducing the release of CGRP, this compound helps to diminish these inflammatory responses, leading to a reduction in skin redness and irritation. avenalab.comnaturalpoland.com

Investigation of CGRP Activation of TRPV1 Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical receptor in the skin, acting as a sensor for heat, acid, and various irritants like capsaicin. nih.govmdpi.com Activation of TRPV1 on cutaneous nerve fibers and keratinocytes leads to the release of CGRP, initiating an inflammatory response and the sensation of stinging or burning. nih.govnih.govmdpi.com CGRP itself can also activate the TRPV1 channel, creating a positive feedback loop that perpetuates inflammation. mdpi.com

Activation of Autophagy Pathways and Related Mechanisms

Beyond its role in neurogenic inflammation, this compound has been investigated for its effects on cellular aging. Research has demonstrated that the compound can activate autophagy, a fundamental cellular process for degrading and recycling unnecessary or dysfunctional cellular components. cpu.edu.cnbvsalud.org Autophagy is crucial for maintaining cellular homeostasis and is implicated in a wide range of skin processes, including differentiation and responses to stress. frontiersin.orgnih.govijdvl.com

In a study on a photoaging model using primary rat dermal fibroblasts, this compound was shown to activate autophagy, as indicated by changes in the levels of autophagy-related proteins like LC3B and p62. cpu.edu.cn This activation of autophagy contributes to its anti-senescence effect, helping to alleviate cellular damage induced by factors like UVA irradiation. cpu.edu.cnbvsalud.org

Anti-Inflammatory and Immunomodulatory Effects

Inhibition of Pro-Inflammatory Cytokine and Mediator Release

This compound demonstrates significant anti-inflammatory effects by inhibiting the release of key pro-inflammatory mediators. nih.govnaturalpoland.com Studies have shown that it can significantly reduce the secretion of Prostaglandin E2 (PGE2), a mediator associated with neurogenic inflammation in sensitive skin. nih.govmdpi.com

Furthermore, the compound has been found to decrease the signaling of Nuclear Factor-kappa B (NF-κB). nih.govmdpi.com The NF-κB pathway is a crucial signaling cascade that controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines. By inhibiting PGE2 secretion and NF-κB signaling, this compound effectively reduces the inflammatory response at a molecular level. nih.govresearchgate.net

Data Tables

Table 1: Mechanistic Actions of this compound

Mechanism Target Pathway/Molecule Observed Effect Reference
Neuro-sensory Modulation Pro-Opiomelanocortin (POMC) Promotes gene expression nih.govmdpi.com
Met-enkephalin / β-endorphin Facilitates release nih.govincidecoder.com
Calcitonin Gene-Related Peptide (CGRP) Reduces release/production nih.govavenalab.com
Transient Receptor Potential Vanilloid 1 (TRPV1) Indirectly inhibits activation via CGRP reduction nih.govmdpi.com
Cellular Homeostasis Autophagy (LC3B, p62, ATG5, ATG7) Activates pathway; regulates protein levels cpu.edu.cnbvsalud.org
Anti-inflammatory Action Prostaglandin E2 (PGE2) Significantly reduces secretion nih.govmdpi.com

Table 2: Summary of Research Findings on Pro-Inflammatory Mediator Inhibition

Study Type Model Mediator Result Reference
In Vitro Cell Culture Prostaglandin E2 (PGE2) Significant reduction in secretion nih.govmdpi.com
In Vitro Cell Culture Nuclear Factor-kappa B (NF-κB) Decreased signaling activity nih.govmdpi.com
In Vivo Xylene-induced ear edema in mice Ear Edema Inhibition of edema, suggesting anti-inflammatory activity nih.gov

Table 3: List of Chemical Compounds | Compound Name | | | :--- | | this compound | | 4-t-butylcyclohexanol | | Adrenocorticotropin (ACTH) | | Calcitonin Gene-Related Peptide (CGRP) | | Capsaicin | | Licochalcone A | | Met-enkephalin | | Nuclear Factor-kappa B (NF-κB) | | Prostaglandin E2 (PGE2) | | Pro-Opiomelanocortin (POMC) | | Tyrosine | | Arginine | | β-endorphin |

Reduction of Prostaglandin E2 (PGE2) Secretion

This compound has been shown in in-vitro studies to reduce the secretion of Prostaglandin E2 (PGE2), a key mediator in inflammatory processes. mdpi.comnih.gov Research indicates that this reduction in PGE2 is part of the compound's broader anti-inflammatory effect. made-in-china.com One study compared the efficacy of this compound with licochalcone A in decreasing PGE2 secretion. nih.gov The findings suggested that licochalcone A achieved a significant reduction in PGE2 at lower concentrations than this compound. nih.gov This mechanism contributes to the compound's ability to soothe skin and mitigate inflammatory responses. nih.gov

Table 1: Comparative In-Vitro Efficacy on PGE2 Secretion

CompoundOutcomeSource
This compound Significantly reduces PGE2 secretion. mdpi.comnih.gov mdpi.comnih.gov
Licochalcone A Significantly decreased PGE2 secretion at lower concentrations compared to this compound. nih.gov nih.gov

Decrease in Nuclear Factor Kappa B (NFκB) Signaling

Research has demonstrated that this compound can decrease the signaling of Nuclear Factor Kappa B (NFκB). mdpi.comnih.gov The NFκB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory agents. nih.govnih.gov By downregulating NFκB signaling, this compound helps to control the expression of various pro-inflammatory genes, contributing to its effectiveness in reducing neurogenic inflammation. mdpi.comnih.gov This action is considered a significant part of its mechanism for calming sensitive skin. nih.gov

Table 2: Effect of this compound on NFκB Signaling

MechanismEffectAssociated OutcomeSource
NFκB Signaling Decrease in pathway activation. mdpi.comnih.govReduction in neurogenic inflammation. nih.gov mdpi.comnih.gov

Interaction with the Skin's Neuroimmune System

This compound interacts with the skin's neuroimmune system to modulate sensory responses and reduce irritation. myskinrecipes.com The compound is a synthetic peptide based on the naturally occurring dipeptide Tyr-Arg. inci.guide Its primary mechanism involves stimulating cutaneous nerve cells to release met-enkephalin, an opioid neuromediator with analgesic properties. inci.guidenih.govinci.guideincidecoder.com This release of met-enkephalin helps to reduce the perception of discomfort and relax facial muscles. nih.govinci.guide

Furthermore, the compound has been shown to reduce the release of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide involved in initiating inflammatory responses and vasodilation. nih.govavenalab.com By inhibiting CGRP, this compound helps to alleviate burning sensations and inflammation. avenalab.comnaturalpoland.com This neuro-regulatory mechanism helps the skin to better tolerate external stressors and reduces the visible signs of irritation. myskinrecipes.comactivepeptide.com

Table 3: Neuroimmune Interactions of this compound

Target/MediatorActionResulting EffectSource
Cutaneous Nerve Cells Stimulates release of met-enkephalin. inci.guidenih.govinci.guideReduces perception of pain and irritation; muscle relaxation. nih.govincidecoder.com inci.guidenih.govinci.guideincidecoder.com
Calcitonin Gene-Related Peptide (CGRP) Reduces release. nih.govavenalab.comReduces inflammation and burning sensations. avenalab.comnaturalpoland.com nih.govavenalab.comnaturalpoland.com

Skin Barrier Function Enhancement Research

Studies have shown that this compound contributes to the improvement of the epidermal barrier by upregulating the expression of several key genes in human primary keratinocytes. mdpi.comdr-emiskin.de

Upregulation of Aquaporin 3 (AQP3) Gene Expression

Research has demonstrated that this compound significantly upregulates the gene expression of Aquaporin 3 (AQP3). mdpi.comnih.gov AQP3 is a water and glycerol (B35011) channel protein crucial for skin hydration. caymanchem.com By increasing AQP3 expression in primary human keratinocytes, the compound helps to improve the transport of water and glycerol within the epidermis, thereby enhancing skin hydration and contributing to a stronger skin barrier. nih.govcaymanchem.com

Upregulation of Filaggrin (FLG) Gene Expression

This compound has been found to significantly increase the gene expression of Filaggrin (FLG) in human primary keratinocytes. mdpi.comnih.gov Filaggrin is a key structural protein that plays a vital role in the formation and integrity of the stratum corneum, the outermost layer of the skin. caymanchem.com Its upregulation helps to strengthen the skin's barrier function, which is essential for protecting against environmental stressors and preventing water loss. mdpi.comcaymanchem.com

Upregulation of Caspase 14 Gene Expression

Scientific investigations have confirmed that this compound upregulates the gene expression of Caspase 14. mdpi.comnih.govcaymanchem.com Caspase 14 is an enzyme involved in the final stages of keratinocyte differentiation and the processing of filaggrin, which is critical for maintaining skin hydration and barrier integrity. caymanchem.comchemicalbook.com An increase in Caspase 14 expression is linked to improved skin barrier strength. google.com

Table 4: Summary of Gene Upregulation for Skin Barrier Enhancement

GeneProtein FunctionEffect of UpregulationSource
Aquaporin 3 (AQP3) Water/glycerol channelEnhanced skin hydration mdpi.comnih.govcaymanchem.com
Filaggrin (FLG) Structural protein for stratum corneum integrityStrengthened barrier function mdpi.comnih.govcaymanchem.com
Caspase 14 Enzyme in keratinocyte differentiation and filaggrin processingImproved skin hydration and barrier integrity mdpi.comnih.govcaymanchem.comgoogle.com

Upregulation of Keratin 10 Gene Expression

Research has demonstrated that this compound significantly upregulates the gene expression of Keratin 10 (KRT10), also known as cytokeratin 10, in primary human keratinocytes. mdpi.comchemicalbook.comcaymanchem.comcaymanchem.comnih.govnih.govglpbio.com Keratin 10 is a key structural protein essential for the integrity and mechanical resilience of the suprabasal layers of the epidermis. Its upregulation is a crucial factor in strengthening the skin's protective barrier.

Promotion of Structural Proteins and Lipids for Barrier Integrity

Beyond Keratin 10, this compound promotes the synthesis of a range of other critical structural components that fortify the skin barrier. In vitro studies on human primary keratinocytes have shown that the peptide significantly increases the gene expression of other essential proteins such as Filaggrin (FLG), Aquaporin 3 (AQP3), and Caspase-14. mdpi.comcaymanchem.comnih.govnih.gov Filaggrin is vital for the formation of the cornified envelope and the production of Natural Moisturizing Factors (NMFs), while Aquaporin 3 facilitates water and glycerol transport, crucial for skin hydration. Caspase-14 is involved in the final stages of keratinocyte differentiation and contributes to the skin's defense against UVB radiation. Furthermore, the compound's unique lipid structure provides the skin with essential fats, helping to reduce transepidermal water loss (TEWL) and maintain a soft, radiant appearance. naturalpoland.com

Anti-Senescence and Anti-Glycation Mechanisms

This compound also exhibits protective effects against cellular aging through antioxidant and anti-glycation activities, and by modulating the expression of genes associated with senescence.

Antioxidant Efficacy Investigations

In vitro studies have confirmed the antioxidant properties of this compound. cpu.edu.cnbvsalud.org This antioxidant capacity helps mitigate oxidative stress, a key contributor to cellular aging. Research indicates that the compound can reduce cellular damage induced by factors like UVA radiation. cpu.edu.cn

Reduction of Glyoxal-Induced Advanced Glycation End Products (AGEs) Formation

Glycation is a process where sugar molecules react with proteins, leading to the formation of Advanced Glycation End Products (AGEs), which weaken the skin's supportive structures like collagen. paulaschoice-eu.compaulaschoice.se this compound has been shown to significantly reduce the formation of glyoxal-induced AGEs in primary human fibroblasts. chemicalbook.comcaymanchem.comnih.govglpbio.comcaymanchem.comlabchem.com.my By protecting collagen-producing cells from the detrimental effects of glycation, it helps maintain skin firmness and elasticity. paulaschoice-eu.compaulaschoice.se

Regulation of Senescence-Related Gene Expression (p21, p53, MMPs, IL6, Col1, Col3)

A key aspect of the anti-senescence activity of this compound lies in its ability to regulate the expression of critical genes involved in the aging process. cpu.edu.cn In studies using a photoaging model on primary rat dermal fibroblasts exposed to UVA radiation, the peptide was found to modulate the abnormal expression of several senescence-related genes. cpu.edu.cnbvsalud.org

Specifically, it was shown to regulate the mRNA levels of cell cycle inhibitors p21 and p53, which are often upregulated in senescent cells. cpu.edu.cn The treatment also affected the expression of Matrix Metalloproteinases (MMPs) and Interleukin-6 (IL-6), which are involved in the breakdown of the extracellular matrix and inflammation, respectively. cpu.edu.cn Furthermore, it favorably influenced the expression of Collagen Type 1 (Col1) and Collagen Type 3 (Col3), the primary structural proteins responsible for the skin's tensile strength and youthful appearance. cpu.edu.cn These findings suggest that this compound can counteract the cellular damage and abnormal gene expression induced by photoaging. cpu.edu.cnbvsalud.org

Research Data on Gene Expression

The following tables summarize the documented effects of this compound on gene expression related to skin barrier function and senescence.

Table 1: Effect on Epidermal Barrier Gene Expression

Gene Protein Function Effect of this compound Cell Type
KRT10 Keratin 10; structural integrity of epidermis Upregulation mdpi.comnih.govnih.gov Human Primary Keratinocytes
FLG Filaggrin; essential for cornified envelope & NMFs Upregulation mdpi.comnih.govnih.gov Human Primary Keratinocytes
AQP3 Aquaporin 3; water/glycerol transport Upregulation mdpi.comnih.govnih.gov Human Primary Keratinocytes

| CASP14 | Caspase-14; keratinocyte differentiation, UVB protection| Upregulation mdpi.comnih.govnih.gov | Human Primary Keratinocytes |

Table 2: Regulation of Senescence-Related Gene Expression in UVA-Irradiated Fibroblasts

Gene Gene Product Function Effect of this compound Cell Type
p21 Cyclin-dependent kinase inhibitor; cell cycle arrest Regulation of abnormal mRNA and protein levels cpu.edu.cn Rat Dermal Fibroblasts
p53 Tumor suppressor; regulates cell cycle, apoptosis Regulation of abnormal mRNA and protein levels cpu.edu.cn Rat Dermal Fibroblasts
MMPs Matrix Metalloproteinases; degrade extracellular matrix Regulation of abnormal mRNA expression cpu.edu.cn Rat Dermal Fibroblasts
IL6 Interleukin-6; pro-inflammatory cytokine Regulation of abnormal mRNA expression cpu.edu.cn Rat Dermal Fibroblasts
Col1 Collagen Type I; major structural protein in dermis Regulation of abnormal mRNA and protein levels cpu.edu.cn Rat Dermal Fibroblasts

| Col3 | Collagen Type III; structural protein in dermis | Regulation of abnormal mRNA expression cpu.edu.cn | Rat Dermal Fibroblasts |

Modulation of Autophagy-Related Gene Expression (p62, ATG5, ATG7)

This compound has been shown to influence the expression of genes critical to the autophagy process, a cellular mechanism for clearing out damaged components. Research on primary rat dermal fibroblasts exposed to UVA radiation demonstrated that this peptide can regulate the mRNA levels of key autophagy-related genes. cpu.edu.cncpu.edu.cncpu.edu.cn

In a photoaging model, UVA irradiation led to abnormal expression of these genes, a state that was rectified by treatment with this compound. cpu.edu.cncpu.edu.cn Specifically, the study measured the mRNA expression levels of p62, Autophagy Related 5 (ATG5), and Autophagy Related 7 (ATG7). cpu.edu.cncpu.edu.cn The intervention with this compound was found to regulate the aberrant mRNA expression of these genes, suggesting a protective role by activating the autophagy process in response to UVA-induced stress. cpu.edu.cncpu.edu.cn

Table 1: Effect of this compound on Autophagy-Related Gene Expression in UVA-Irradiated Fibroblasts

GeneEffect of UVA IrradiationEffect of this compound Treatment
p62 Abnormal mRNA ExpressionRegulation of abnormal mRNA expression cpu.edu.cncpu.edu.cn
ATG5 Abnormal mRNA ExpressionRegulation of abnormal mRNA expression cpu.edu.cncpu.edu.cn
ATG7 Abnormal mRNA ExpressionRegulation of abnormal mRNA expression cpu.edu.cncpu.edu.cn

Alleviation of UVA-Induced Abnormal Protein Levels (p16, p21, p53, Col1, LC3B, p62)

Beyond gene expression, this compound has demonstrated the ability to mitigate the effects of UVA-induced damage at the protein level. In studies using a photoaging model on primary rat dermal fibroblasts, treatment with the peptide alleviated the abnormal protein levels of several key markers associated with cellular senescence and autophagy following UVA exposure. cpu.edu.cncpu.edu.cnbvsalud.org

Western blot analysis revealed that this compound could ameliorate the UVA-induced abnormal expression of senescence-related proteins p16, p21, and p53. cpu.edu.cnbvsalud.org Furthermore, it helped to regulate the levels of Collagen Type 1 (Col1) and the autophagy markers Microtubule-associated protein 1A/1B-light chain 3B (LC3B) and p62. cpu.edu.cncpu.edu.cnbvsalud.org These findings suggest that the anti-senescence effect of this compound is achieved, in part, by activating autophagy and regulating proteins involved in aging. cpu.edu.cn

Table 2: Impact of this compound on Protein Levels in UVA-Irradiated Fibroblasts

ProteinFunctionEffect of UVA IrradiationEffect of this compound Treatment
p16 Cell cycle regulation, senescence markerAbnormal protein levelsAlleviation of abnormal levels cpu.edu.cnbvsalud.org
p21 Cell cycle regulation, senescence markerAbnormal protein levelsAlleviation of abnormal levels cpu.edu.cnbvsalud.org
p53 Tumor suppressor, senescence markerAbnormal protein levelsAlleviation of abnormal levels cpu.edu.cnbvsalud.org
Col1 Major structural protein in the dermisAbnormal protein levelsAlleviation of abnormal levels cpu.edu.cnbvsalud.org
LC3B Autophagy markerAbnormal protein levelsAlleviation of abnormal levels cpu.edu.cnbvsalud.org
p62 Autophagy receptor proteinAbnormal protein levelsAlleviation of abnormal levels cpu.edu.cnbvsalud.org

Cellular Mechanisms Related to Muscle Relaxation

This compound is recognized for its muscle-relaxing properties, which are attributed to its function as a "messenger of tranquility". incidecoder.comulprospector.com The primary mechanism involves the stimulation of cutaneous nerve cells to release met-enkephalin. incidecoder.comnih.govinci.guide Met-enkephalin is an endogenous opioid peptide that acts as a natural pain-reliever and relaxing agent. incidecoder.com By triggering the release of this neuromodulator, this compound helps to reduce skin tension. incidecoder.comactivepeptide.com

Further research indicates that this peptide can modulate neuromuscular interactions. inci.guide It has been shown to decrease the frequency of muscle contractions, an action that can help prevent the formation of expression lines. inci.guideactivepeptide.com In-vitro studies on neuro-muscular co-cultures demonstrated that this compound could reduce the contractile frequency of muscle fibers within minutes of application, and after two hours, it was observed to completely, yet reversibly, block muscle contractions. inci.guidegoogle.com This mechanism is described as a Botox-like effect, where the peptide interferes with the signals that cause facial muscles to contract. inci.guide The compound is believed to inhibit the synthesis of mediators that cause muscle contraction while stimulating the synthesis of neuropeptides that promote muscle relaxation. google.com

Advanced Delivery Systems and Bioavailability Research

Strategies for Enhanced Peptide Bioavailability and Stability

The journey of a topical peptide from product to target cell is fraught with challenges, primarily the low permeability of the stratum corneum and the potential for degradation. To address these issues, researchers are actively developing strategies to improve both the bioavailability and stability of peptides.

Methods for Improving Permeability Through the Stratum Corneum

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier to the penetration of topically applied substances. For a peptide like Acetyl dipeptide-1 cetyl ester to exert its biological effects, it must first traverse this lipid-rich layer. The inherent structure of this compound, which is the result of the esterification of the dipeptide Tyr-Arg with a cetyl group, represents a key strategy to enhance its lipophilicity and, consequently, its ability to penetrate the skin. This chemical modification is crucial for ensuring sufficient skin penetration and bioavailability. researchgate.net

Beyond the intrinsic properties of the peptide itself, various formulation strategies can be employed to further enhance its journey through the stratum corneum. These can be broadly categorized into physical and formulation-based methods. Physical techniques include thermal and radiofrequency ablation, laser treatment, electroporation, iontophoresis, microneedles, and ultrasound. nih.govresearchgate.net In parallel, innovative formulation approaches focus on the use of nano-systems such as liposomes, niosomes, ethosomes, and nanoemulsions to improve the delivery of cosmetic peptides. nih.govresearchgate.net The unique lipid structure of this compound not only facilitates its penetration but also provides essential fats to the skin, helping to reduce water evaporation. naturalpoland.com

Controlled Release from Formulations

The choice of formulation vehicle plays a pivotal role in the release kinetics of a peptide. Research into the delivery of other lipopeptides, such as Palmitoyl-GHK, has provided valuable insights that can be extrapolated to this compound. A comparative analysis of semi-solid formulations (like organogels) and vesicular systems (like ethosomes) revealed that the active ingredient is released more slowly from semi-solid systems. researchgate.net This suggests that for a sustained action of this compound, a semi-solid formulation could be advantageous. It is important to note that while this study provides a valuable framework, direct comparative studies on this compound are needed for conclusive evidence.

Poloxamers, which are non-ionic triblock copolymers, are widely used in pharmaceutical and cosmetic formulations for their ability to form thermosensitive hydrogels. These gels are liquid at cooler temperatures and transition to a gel state at body temperature, making them ideal for topical applications. mdpi.com Studies on other peptides have demonstrated that the inclusion of poloxamer in a formulation allows for a controlled release of the peptide. researchgate.net For instance, a poloxamer organogel was found to effectively control the release of Palmitoyl-GHK. researchgate.net This principle of controlled release through a poloxamer-based gel matrix could be effectively applied to formulations containing this compound to ensure its gradual delivery to the skin.

Comparative Analysis of Semi-Solid and Vesicular Systems

Nanostructured Lipid Carrier (NLC) Systems for Topical Delivery

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles that have emerged as a highly promising delivery system for lipophilic active ingredients like this compound. NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This imperfect matrix offers more space for drug loading and can help prevent the expulsion of the active ingredient during storage.

Development of this compound-Modified NLCs

Recent research has focused on the development of NLCs modified with this compound, not as the encapsulated active, but as a surface modifier to enhance the delivery of other therapeutic agents, such as curcumin. In these systems, the lipophilic cetyl tail of the this compound is believed to insert into the lipid matrix of the NLC, while the dipeptide portion remains exposed on the surface. nih.gov

The development of these modified NLCs requires careful optimization of the amount of this compound used. An excessive amount can lead to instability of the nanoparticles, resulting in an increase in particle size and a wider size distribution (polydispersity index or PDI). nih.gov One study systematically investigated the optimal amount of this compound for modifying curcumin-loaded NLCs (CUR–DP–NLCs). The findings are summarized in the table below.

Table 1: Influence of this compound Concentration on the Physicochemical Properties of Curcumin-Loaded NLCs

Amount of this compound (mg)Particle Size (nm)Polydispersity Index (PDI)
0148.2 ± 2.510.23 ± 0.02
10150.1 ± 3.120.25 ± 0.03
20152.6 ± 3.470.28 ± 0.02
30189.4 ± 4.230.51 ± 0.04
40221.7 ± 5.160.58 ± 0.05

Data sourced from a study on curcumin-loaded NLCs. nih.gov

The results indicated that when the amount of this compound exceeded 20 mg, there was a marked increase in both the particle size and the PDI, with a PDI greater than 0.5 suggesting a wide particle size distribution. nih.gov Therefore, the optimal amount of this compound for this specific formulation was determined to be 20 mg. nih.gov This research highlights the potential of using this compound not only as a primary active ingredient but also as a functional excipient to enhance the delivery characteristics of other molecules within an NLC system.

Evaluation of Localizing Effect in Epidermis and Dermis Layers

The effective delivery of cosmetic and dermatological active ingredients to specific layers of the skin is crucial for their therapeutic efficacy. For this compound, research has focused on its ability to penetrate the stratum corneum and localize within the viable epidermis and dermis where it can exert its biological effects. Advanced delivery systems, such as nanostructured lipid carriers (NLCs), have been instrumental in achieving this targeted delivery.

A study involving curcumin-loaded NLCs modified with this compound demonstrated a significant localizing effect within the skin. nih.govresearchgate.net These modified NLCs were shown to retain the encapsulated drug in the epidermis and dermis layers, which is essential for treating local skin inflammation. nih.govresearchgate.net The use of fluorescence microscopy has provided visual evidence of this localization. In in vivo studies on mice, fluorescently labeled NLCs modified with the dipeptide were observed to penetrate the skin. The images revealed that the nanoparticles accumulated in the hair follicles, which can act as a reservoir, allowing for a prolonged release of the active compound. researchgate.net

Furthermore, the inherent properties of this compound itself support its interaction within the epidermal layer. Research has shown that it can upregulate the expression of key genes involved in maintaining the epidermal barrier, such as Filaggrin (FLG) and Keratin (B1170402) 10. mdpi.com This biological activity within the epidermis strongly suggests that the compound successfully reaches and is active within this layer. The combination of its chemical structure, which enhances skin penetration, and its formulation in advanced delivery systems, ensures its bioavailability in the deeper layers of the skin where it can interact with nerve endings and skin cells like keratinocytes and fibroblasts. anne-marievangeloven.commdpi.com

Integration of Hexadecyl Chain into Lipid Matrix for Optimized Delivery

The unique chemical structure of this compound, specifically its hexadecyl (cetyl) chain, plays a pivotal role in its formulation within lipid-based delivery systems and its subsequent bioavailability in the skin. This long lipid chain is key to the successful integration of the peptide into nanostructured lipid carriers (NLCs), a modern delivery system designed to enhance the performance of active ingredients.

In the formation of NLCs, the hydrophobic hexadecyl chain of this compound is designed to insert itself into the lipid matrix of the carrier. nih.gov This integration is crucial for the stability and loading capacity of the NLCs. Research has been conducted to determine the optimal concentration of this compound within these formulations.

One study systematically investigated the impact of varying the amount of this compound on the physicochemical properties of curcumin-loaded NLCs (CUR–DP–NLCs). The findings indicated that the amount of the dipeptide ester influenced the stability of the nanoparticles. For instance, when the amount of this compound exceeded a certain threshold (20 mg in the studied formulation), the particle size of the NLCs significantly increased, and the polydispersity index (PDI) rose above 0.5, indicating a wide and undesirable particle size distribution that could lead to instability. nih.gov

The optimized formulation, containing 20 mg of this compound, resulted in NLCs with a particle size of 152.6 ± 3.47 nm and a PDI of 0.31 ± 0.04, signifying a narrow and uniform size distribution. nih.gov This uniformity is a critical factor for predictable skin penetration and efficacy. The entrapment efficiency of the active ingredient (curcumin in this case) remained high across different concentrations, exceeding 99%, which was attributed to the hydrophobicity of the encapsulated drug. nih.gov These findings underscore the importance of the hexadecyl chain in anchoring the peptide within the lipid carrier and the necessity of optimizing its concentration to ensure the physical stability and performance of the delivery system.

Table 1: Physicochemical Properties of Curcumin-Loaded NLCs with Varying Amounts of this compound

Amount of this compound (mg)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0145.2 ± 2.580.28 ± 0.03-30.5 ± 1.21
10148.9 ± 3.120.30 ± 0.05-32.4 ± 1.35
20 152.6 ± 3.47 0.31 ± 0.04 -33.1 ± 1.46
30>200>0.5Not Reported

Data adapted from a study on Dipeptide-1 modified nanostructured lipid carriers. The optimal amount was determined to be 20 mg. nih.gov

Exposure of Dipeptide Moiety on NLC Surface for Targeted Cellular Interaction

A key feature of incorporating this compound into nanostructured lipid carriers (NLCs) is the strategic orientation of the molecule. While the lipophilic hexadecyl chain anchors the compound within the lipid core of the nanoparticle, the bioactive dipeptide portion (Tyrosyl-Arginine) remains exposed on the surface of the NLCs. nih.gov This surface exposure is critical for the targeted interaction of the peptide with cells in the skin, such as keratinocytes and fibroblasts, without the need for the entire nanoparticle to be internalized.

This "surface-functionalized" approach allows the dipeptide moiety to directly engage with its biological targets. For instance, this compound is known to interact with keratinocytes. anne-marievangeloven.commdpi.com This interaction stimulates the release of pro-endorphins, which are precursors to endorphins, the body's natural calming agents. mdpi.com This mechanism is central to the compound's ability to soothe sensitive skin and reduce feelings of discomfort.

Furthermore, research has demonstrated that this compound can modulate cellular signaling pathways involved in inflammation and aging. In vitro studies have shown that it can significantly reduce the secretion of prostaglandin (B15479496) E2 (PGE2) and decrease nuclear factor κB (NF-κB) signaling, both of which are implicated in neurogenic inflammation. nih.govmdpi.com

The interaction with dermal fibroblasts has also been a subject of investigation. Studies have shown that this compound can stimulate the production of elastin (B1584352) by activating fibroblasts. In a study on primary rat dermal fibroblasts exposed to UVA radiation, the compound was found to reduce markers of cellular senescence and enhance autophagy, a cellular self-cleaning process. cpu.edu.cn These findings suggest a direct interaction with fibroblasts to counteract aging processes at a cellular level.

The targeted cellular interaction facilitated by the exposed dipeptide moiety on the NLC surface represents a sophisticated approach to drug delivery in skincare, ensuring that the active part of the molecule is readily available to exert its effects on the intended cells.

Research Methodologies and Experimental Models in Acetyl Dipeptide 1 Cetyl Ester Studies

In Vitro Cellular Models

To understand the impact of acetyl dipeptide-1 cetyl ester on skin cells, researchers utilize various in vitro cellular models. These controlled laboratory environments allow for the direct assessment of the compound's effects on specific cell types and complex tissue simulations.

Primary Human Skin Cell Culture Systems (e.g., Keratinocytes, Fibroblasts, Melanocytes)

Primary human skin cells are crucial tools in dermatological research. These cells, directly isolated from human skin, provide a biologically relevant system to study the effects of cosmetic ingredients.

Keratinocytes: Studies have employed primary human keratinocytes to investigate the influence of this compound on the epidermal barrier. researchgate.netnih.govmdpi.comwiley.com These cells, which are the main constituents of the epidermis, are essential for maintaining the skin's protective function. Research has shown that treatment with this compound can significantly upregulate the expression of genes critical for epidermal barrier integrity. researchgate.netnih.govmdpi.comwiley.com

Fibroblasts: Dermal fibroblasts, responsible for producing the extracellular matrix components like collagen and elastin (B1584352), are another key cell type used in these studies. researchgate.netwiley.comcpu.edu.cnalfa-chemistry.cominci.guide Research on primary human dermal fibroblasts has demonstrated that this compound can improve dermal gene expression and possesses anti-glycation and proteasomal promoter activities. researchgate.netnih.govwiley.com Furthermore, in vitro studies with fibroblasts have shown a significant increase in elastin synthesis, with the quantity of elastin/tropoelastin in the extracellular matrix rising by over 94%. alfa-chemistry.cominci.guide

3D Coculture Models for Complex Tissue Simulations

To better mimic the complex interactions within human skin, researchers are increasingly using 3D coculture models. These models involve growing different cell types together in a three-dimensional structure, providing a more physiologically relevant environment than traditional 2D cell cultures. For instance, melanocyte 3D spheroid models have been utilized in the context of broader formulation testing that includes this compound to evaluate effects on melanogenesis. researchgate.netnih.gov

Photoaging Models Utilizing UVA Irradiation on Dermal Fibroblasts

To study the protective effects of this compound against sun-induced skin aging, scientists have developed in vitro photoaging models. cpu.edu.cn One such model involves repeatedly exposing primary rat dermal fibroblasts to UVA irradiation to induce a state of premature senescence. cpu.edu.cn In these models, researchers have observed that this compound can mitigate UVA-induced cell damage and regulate the abnormal expression of messenger RNA (mRNA) levels associated with aging. cpu.edu.cn

Biochemical and Molecular Assays

A variety of biochemical and molecular assays are employed to quantify the effects of this compound at a subcellular level. These assays provide precise data on changes in gene and protein expression.

Gene Expression Analysis via Quantitative Polymerase Chain Reaction (RT-qPCR)

Quantitative Polymerase Chain Reaction (RT-qPCR) is a fundamental technique used to measure the expression levels of specific genes. This method allows researchers to determine how this compound influences the genetic activity of skin cells.

Studies have utilized RT-qPCR to profile the expression of key epidermal genes in primary human keratinocytes following treatment with this compound. researchgate.netmdpi.comwiley.com The findings from these analyses have been significant in understanding the compound's role in strengthening the skin barrier.

Interactive Data Table: Epidermal Gene Upregulation by this compound

Below are the results from a study analyzing the impact of this compound on the gene expression of important epidermal barrier markers in primary human keratinocytes.

GeneFunctionResultReference
Aquaporin 3 (AQP3)Water and glycerol (B35011) transport in the epidermisSignificantly upregulated researchgate.netmdpi.comnih.gov
Filaggrin (FLG)Aggregates keratin (B1170402) filaments, crucial for stratum corneum formationSignificantly upregulated researchgate.netmdpi.comnih.gov
Caspase 14Involved in terminal differentiation of keratinocytes and skin barrier functionSignificantly upregulated researchgate.netmdpi.comnih.gov
Keratin 10 (KRT10)A key structural protein in suprabasal keratinocytesSignificantly upregulated researchgate.netmdpi.comnih.gov

This table summarizes findings where this compound was shown to increase the expression of these vital epidermal genes, thereby contributing to an improved skin barrier. researchgate.netmdpi.comnih.gov

Furthermore, research on dermal fibroblasts has also employed RT-qPCR to show that this compound can upregulate genes involved in maintaining the dermal matrix, such as those for fibrillin-1, collagen type 1 alpha 1, decorin, and lysyl oxidase-like 1. researchgate.netnih.govwiley.comnih.gov In photoaging models, RT-qPCR has been instrumental in demonstrating that this peptide can regulate the abnormal expression of senescence-related genes like p21 and p53, as well as genes for matrix metalloproteinases (MMPs) and interleukins (IL-6), and collagens (Col1, Col3). cpu.edu.cn

Dermal Gene Expression Profiling

The investigation into the effects of this compound on the skin has utilized dermal gene expression profiling to understand its molecular mechanism of action. This technique allows researchers to determine how the compound modulates the expression of various genes within skin cells. Studies have shown that this peptide can influence genes related to skin barrier function. mdpi.comcaymanchem.com Specifically, research on primary human keratinocytes revealed that this compound increases the expression of genes encoding for crucial skin barrier proteins, including Aquaporin 3 (AQP3), Filaggrin (FLG), caspase-14, and cytokeratin 10. mdpi.comcaymanchem.com AQP3 is vital for water transport and maintaining skin hydration, while FLG is a key protein in the formation of the cornified envelope, essential for barrier integrity. mdpi.com

Senescence-Related Gene Markers

Research into the anti-senescence properties of this compound has involved the analysis of senescence-related gene markers using techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR). bvsalud.orgcpu.edu.cn In a photoaging model established on primary rat dermal fibroblasts exposed to UVA irradiation, the application of this compound was found to regulate the abnormal expression of several key senescence-associated genes. bvsalud.orgcpu.edu.cn The compound was shown to affect the mRNA levels of genes such as p21, p53, matrix metalloproteinases (MMPs), interleukin 6 (IL6), collagen type 1 (Col1), and collagen type 3 (Col3). bvsalud.orgcpu.edu.cn This suggests that the peptide may exert its anti-aging effects by counteracting the genetic alterations that accompany cellular senescence in the skin. bvsalud.org

Table 1: Effect of this compound on Senescence-Related Gene Expression in UVA-Irradiated Fibroblasts

Gene Marker Observed Effect of this compound Function Reference
p21 Regulation of abnormal expression Cell cycle inhibitor, key mediator of cellular senescence bvsalud.orgcpu.edu.cn
p53 Regulation of abnormal expression Tumor suppressor, regulates cell cycle and apoptosis bvsalud.orgcpu.edu.cn
MMPs Regulation of abnormal expression Degrade extracellular matrix proteins like collagen bvsalud.orgcpu.edu.cn
IL6 Regulation of abnormal expression Pro-inflammatory cytokine, part of the senescence-associated secretory phenotype (SASP) bvsalud.orgcpu.edu.cn
Col1 Regulation of abnormal expression Major structural protein in the skin, providing tensile strength bvsalud.orgcpu.edu.cn
Col3 Regulation of abnormal expression Important structural protein in the skin, often found alongside Col1 bvsalud.orgcpu.edu.cn
Autophagy-Related Gene Markers

The mechanism of action of this compound also involves the modulation of autophagy, a cellular process for degrading and recycling damaged components. bvsalud.org Studies have employed RT-qPCR to measure the mRNA levels of autophagy-related genes in experimental models, such as UVA-induced photoaging in primary rat dermal fibroblasts. bvsalud.orgcpu.edu.cn Research findings indicate that this compound influences the expression of autophagy-related genes including p62, ATG5, and ATG7. bvsalud.orgcpu.edu.cn The modulation of these genes suggests that the compound can activate autophagy, which is a potential mechanism for its anti-senescence effects. bvsalud.org

Table 2: Effect of this compound on Autophagy-Related Gene Expression in UVA-Irradiated Fibroblasts

Gene Marker Observed Effect of this compound Function in Autophagy Reference
p62/SQSTM1 Regulation of abnormal expression Adaptor protein that recognizes and delivers ubiquitinated cargo to autophagosomes for degradation. Its levels inversely correlate with autophagic activity. bvsalud.orgcpu.edu.cnnih.gov
ATG5 Regulation of abnormal expression Essential for the elongation of the autophagosome membrane. bvsalud.orgcpu.edu.cn
ATG7 Regulation of abnormal expression E1-like activating enzyme essential for two ubiquitin-like conjugation systems involved in autophagosome formation. bvsalud.orgcpu.edu.cn

Protein Expression Analysis via Western Blot

To complement gene expression data, Western blot analysis has been a critical tool for examining the effects of this compound at the protein level. bvsalud.orgcpu.edu.cn This technique allows for the detection and quantification of specific proteins, providing insight into the functional outcomes of altered gene expression. In studies using a UVA-induced photoaging model in fibroblasts, Western blotting revealed that this compound could alleviate the abnormal protein levels of key senescence and autophagy markers. bvsalud.orgcpu.edu.cn Specifically, the compound was shown to regulate the protein levels of p16, p21, p53, Collagen I (Col1), LC3B, and p62. bvsalud.orgcpu.edu.cn The regulation of these proteins further supports the compound's role in anti-senescence and autophagy activation. bvsalud.org

Table 3: Protein Level Changes Induced by this compound as Measured by Western Blot

Protein Observed Effect Function Reference
p16 Alleviation of abnormal levels Tumor suppressor protein that slows cell division by inhibiting cyclin-dependent kinases; a key senescence marker. bvsalud.orgcpu.edu.cn
p21 Alleviation of abnormal levels A potent cyclin-dependent kinase inhibitor that functions as a regulator of cell cycle progression at G1 and S phase. bvsalud.orgcpu.edu.cn
p53 Alleviation of abnormal levels A tumor suppressor protein that regulates the cell cycle and functions to induce apoptosis or senescence. bvsalud.orgcpu.edu.cn
Col1 Alleviation of abnormal levels The most abundant collagen in the skin, providing structural integrity. bvsalud.orgcpu.edu.cngoogle.com
LC3B Regulation of abnormal levels A central protein in the autophagy pathway; the conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. bvsalud.orgcpu.edu.cn
p62 Alleviation of abnormal levels An autophagy receptor that is degraded during the process; its accumulation indicates impaired autophagy. bvsalud.orgcpu.edu.cnnih.gov

Cell Viability Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. researchgate.net In the context of this compound research, the MTT assay has been used to evaluate its effect on the viability of cells, particularly under conditions of stress. bvsalud.orgcpu.edu.cn For instance, in a photoaging model where primary rat dermal fibroblasts were subjected to repeated UVA irradiation, the MTT assay was employed to determine if the compound could mitigate UVA-induced cell damage. bvsalud.orgcpu.edu.cn The results from such studies showed that this compound could reduce the damage to cells caused by UVA exposure, indicating a protective effect on cell viability. bvsalud.orgcpu.edu.cn

Senescence Level Assessment (e.g., SA-β-gal Staining)

Senescence-associated β-galactosidase (SA-β-gal) staining is a widely used biomarker to identify senescent cells both in cell culture and in tissues. nih.govcellsignal.com The assay detects β-galactosidase activity at a suboptimal pH of 6.0, an activity that is specifically present in senescent cells and not in pre-senescent, quiescent, or immortal cells. cellsignal.com This method has been employed in studies on this compound to visually confirm and quantify its anti-senescence effects. bvsalud.orgcpu.edu.cn In research on UVA-induced senescent fibroblasts, SA-β-gal staining was performed to directly observe the level of cellular senescence. bvsalud.orgcpu.edu.cn The application of this compound was found to reduce the number of blue-stained, senescent cells, providing direct evidence of its ability to combat the senescence phenotype. bvsalud.org

Autophagy Level Assessment (e.g., Monodansylcadaverine (MDC) Staining)

Monodansylcadaverine (MDC) is a fluorescent compound used to label and detect autophagic vacuoles in living cells. nih.govnih.gov As an autofluorescent dye, it accumulates in autolysosomes and earlier autophagic compartments, making it a useful probe for assessing autophagy levels. nih.govnih.gov The formation of MDC-labeled vesicles is indicative of autophagic activity. nih.gov This staining method has been utilized to investigate the pro-autophagic effects of this compound. bvsalud.orgcpu.edu.cn In studies involving primary rat dermal fibroblasts subjected to photoaging, MDC staining was performed to assess the level of autophagy. bvsalud.orgcpu.edu.cn These experiments demonstrated that treatment with this compound led to an increase in MDC-positive vesicles, indicating that the compound can enhance autophagy in skin cells. bvsalud.org This activation of autophagy is believed to be a key part of its anti-senescence mechanism. bvsalud.org

Intracellular Reactive Oxygen Species Monitoring (e.g., Fluorescent Probes DCFH-DA)

The antioxidant capacity of this compound is a key area of investigation, particularly its ability to mitigate cellular damage induced by reactive oxygen species (ROS). A primary method for this assessment involves the use of fluorescent probes, with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) being a prominent example.

In a study evaluating the anti-senescence effects of this compound, researchers established a photoaging model using primary rat dermal fibroblasts exposed to UVA irradiation. bvsalud.orgcpu.edu.cn To quantify intracellular ROS levels, they employed DCFH-DA. bvsalud.orgcpu.edu.cn This probe is cell-permeable and non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of this fluorescence is directly proportional to the amount of intracellular ROS. The study demonstrated that this compound could reduce the UVA-induced increase in intracellular ROS, indicating its antioxidant properties. bvsalud.orgcpu.edu.cn

This methodology allows for a quantitative analysis of the compound's ability to protect cells from oxidative stress, a fundamental process in skin aging.

Cytokine and Mediator Quantification Assays (e.g., IL-6, PGE2)

The anti-inflammatory and soothing properties of this compound are substantiated through assays that measure its impact on key inflammatory mediators, such as interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2).

Interleukin-6 (IL-6): In vitro studies have shown that this compound can modulate the expression of inflammatory cytokines. wiley.com For instance, in a study using a co-culture model, the formulation containing this compound was shown to inhibit the secretion of IL-6, a pro-inflammatory cytokine involved in the skin's response to environmental stressors like pollution. wiley.com Quantification of IL-6 is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA), which provides a sensitive and specific measurement of the cytokine concentration in cell culture supernatants. nih.gov

Prostaglandin E2 (PGE2): Research has demonstrated that this compound can significantly reduce the secretion of PGE2. nih.govmdpi.com PGE2 is a key mediator associated with neurogenic inflammation and sensitivity in the skin. nih.govmdpi.com By inhibiting PGE2, the peptide helps to calm the skin and reduce sensations of discomfort. nih.govmdpi.com The measurement of PGE2 levels is also commonly carried out using ELISA kits. nih.gov These findings are significant as they link the peptide directly to the reduction of inflammatory pathways known to be active in sensitive skin conditions. nih.govmdpi.com

The table below summarizes the effect of this compound on these inflammatory mediators.

MediatorExperimental ModelEffect of this compoundReference
Interleukin-6 (IL-6) In vitro co-culture modelInhibition of secretion wiley.com
Prostaglandin E2 (PGE2) In vitro modelsSignificant reduction in secretion nih.govmdpi.com

Anti-Glycation Activity Assessment

Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen, leading to the formation of Advanced Glycation End-products (AGEs). This process contributes to the loss of skin elasticity and the formation of wrinkles. paulaschoice-eu.compaulaschoice.es The ability of this compound to counteract this process is a critical aspect of its anti-aging profile.

In vitro studies on human primary dermal fibroblasts have demonstrated the anti-glycation efficacy of this compound. bvsalud.orgwiley.com One common experimental approach involves inducing glycation using an agent like glyoxal (B1671930) and then measuring the formation of AGEs. caymanchem.com Research has shown that this compound can significantly inhibit the formation of these glyoxal-induced AGEs in fibroblasts. wiley.comcaymanchem.com This protective effect helps to preserve the integrity of essential skin proteins from the damaging effects of sugar molecules. paulaschoice-eu.compaulaschoice.es

Proteasomal Activity Measurement

The proteasome is a cellular complex responsible for degrading damaged or unnecessary proteins. Enhancing proteasomal activity is a mechanism to combat cellular aging by improving the clearance of dysfunctional proteins.

Studies have investigated the effect of this compound on proteasomal activity in human primary fibroblasts. wiley.com One study quantified chymotrypsin-like proteasome activity after treating fibroblasts with the peptide. wiley.com The results indicated that this compound promoted proteasomal activity. wiley.com This finding suggests another pathway through which this peptide exerts its anti-aging effects, by enhancing the cell's own protein quality control system. wiley.com

The combined anti-glycation and proteasome-promoting activities of this compound are summarized below.

ActivityExperimental ModelFindingReference
Anti-Glycation Human primary dermal fibroblastsSignificant inhibition of glyoxal-induced AGEs wiley.comcaymanchem.com
Proteasomal Activity Human primary fibroblastsPromoted chymotrypsin-like proteasome activity wiley.com

Comparative Research Approaches

Comparison with Other Peptides and Bioactive Molecules in Mechanistic Studies

To better understand the specific efficacy and mechanisms of this compound, researchers often compare it to other well-known bioactive molecules.

In broader analyses of cosmetic ingredients for sensitive skin, this compound is often highlighted alongside other peptides like palmitoyl (B13399708) tripeptide-8 (B12368591) for its targeted action on molecular pathways involved in skin sensitivity. researchgate.net These comparative discussions help to position the peptide within the landscape of available cosmetic actives.

Evaluation of Differential Efficacy in Mechanistic Pathways

This compound demonstrates efficacy across multiple mechanistic pathways, and research aims to delineate these distinct effects.

Neurosensory Soothing: The primary and most well-documented mechanism is its ability to modulate neurogenic inflammation. nih.gov It is believed to stimulate the release of met-enkephalin (B1676343), an opioid messenger that induces a relaxing and pain-relieving effect. incidecoder.com This action directly targets the sensations of stinging and burning. paulaschoice-eu.compaulaschoice.es

Anti-Inflammatory Action: Beyond sensory effects, it actively reduces the secretion of pro-inflammatory mediators like PGE2 and IL-6. nih.govmdpi.com This demonstrates a broader anti-inflammatory capacity that complements its neurosensory role. nih.govmdpi.com

Anti-Aging and Structural Support: The peptide shows significant anti-glycation and proteasomal-enhancing activities, which are distinct anti-aging pathways focused on preserving the dermal matrix and cellular protein quality. wiley.com Furthermore, it has been shown to upregulate genes associated with the epidermal barrier, such as Aquaporin 3 and Filaggrin, thereby strengthening the skin's structural integrity. wiley.commdpi.com

This multi-pronged efficacy, from immediate soothing to long-term structural improvement, distinguishes this compound. While some molecules may excel in a single pathway (e.g., a potent antioxidant), this peptide offers a holistic approach by addressing inflammation, sensory irritation, and cellular aging processes simultaneously.

Future Directions and Translational Research Perspectives

Exploration of Novel Molecular Targets and Signaling Pathways

Current understanding of Acetyl dipeptide-1 cetyl ester's mechanism of action centers on its ability to modulate neurosensory pathways. It is known to stimulate the release of met-enkephalin (B1676343) from skin nerve cells, which in turn leads to muscle relaxation and a reduction in inflammation. nih.govincidecoder.commdpi.com This action is thought to be responsible for its ability to alleviate skin irritation from various stressors. incidecoder.com Furthermore, research indicates that it can decrease the secretion of prostaglandin (B15479496) E2 (PGE2) and inhibit the nuclear factor κB (NF-κB) signaling pathway, both of which are implicated in inflammatory responses. nih.govmdpi.com

Future investigations are expected to uncover additional molecular targets and signaling cascades influenced by this dipeptide. Research could explore its interaction with other receptors involved in skin sensation and inflammation, such as the transient receptor potential (TRP) channels. For instance, it has been shown to reduce the release of calcitonin gene-related peptide (CGRP), a neuropeptide that can activate TRPV1 and initiate inflammatory responses. nih.govmdpi.com A deeper understanding of these interactions could lead to more targeted applications for sensitive and reactive skin conditions. Moreover, its ability to upregulate the expression of genes like Aquaporin 3 (AQP3) and Filaggrin (FLG) suggests a role in enhancing the epidermal barrier, a pathway that warrants further exploration. mdpi.com

Advanced Peptide Design and Engineering for Enhanced Specificity

The current structure of this compound, a dipeptide of tyrosine and arginine modified with acetyl and cetyl groups, was designed to improve skin penetration and stability. wiley.com The lipophilic cetyl ester enhances its ability to traverse the stratum corneum. wiley.com

Future research will likely focus on advanced peptide design to further enhance its specificity and efficacy. This could involve:

Amino Acid Substitution: Systematically replacing the existing amino acids (tyrosine and arginine) with others to determine if the peptide's affinity for its target receptors can be improved.

Modifications to the Lipid Chain: Investigating different lengths and types of lipid chains to optimize skin penetration and retention.

Cyclization: Creating cyclic versions of the peptide, which are often more resistant to enzymatic degradation. wiley.com

These engineered peptides could be designed to more potently target specific cellular pathways, potentially leading to the development of next-generation soothing and anti-aging ingredients with superior performance.

Development of Next-Generation Delivery Systems and Formulations

While the lipophilic nature of this compound aids its penetration, advanced delivery systems could further enhance its bioavailability and targeted action. researchgate.net Current research is exploring various nano-systems for delivering cosmetic peptides, including liposomes, niosomes, and nanoemulsions. nih.govresearchgate.net These carriers can protect the peptide from degradation and control its release into the skin. researchgate.netmdpi.com

A recent study successfully incorporated this compound into nanostructured lipid carriers (NLCs) to enhance the topical delivery of curcumin. nih.gov The study found that the peptide-modified NLCs showed increased skin retention. nih.gov Future research will likely expand on these findings, exploring a wider range of delivery systems to:

Improve the solubility and stability of the peptide in various cosmetic bases. mdpi.com

Target specific layers of the skin, such as the dermis where it can stimulate elastin (B1584352) production. skinician.com

Achieve a sustained release of the peptide over time for prolonged efficacy. wiley.com

Integration into Multi-Component Formulations and Investigation of Synergistic Effects

Cosmetic formulations rarely rely on a single active ingredient. The future of skincare lies in the development of multi-component products that leverage the synergistic effects of different molecules. quimivita.comnih.gov this compound is often combined with other ingredients like antioxidants, hyaluronic acid, and other peptides to address multiple signs of aging. quimivita.comioma-paris.com

Future research will systematically investigate the synergistic potential of this compound with other cosmetic actives. For example, studies could explore its combination with:

Signal peptides: To simultaneously soothe the skin and boost collagen production. nih.gov

Carrier peptides: To enhance the delivery of other beneficial compounds. nih.gov

Retinoids: To potentially mitigate the irritation sometimes associated with retinoid use while providing complementary anti-aging benefits. quimivita.com

Understanding these synergistic interactions will enable the formulation of more potent and comprehensive skincare products. nih.gov

Elucidation of Long-Term Cellular and Molecular Impacts in Advanced In Vitro and Ex Vivo Models

To fully understand the long-term effects of this compound, research needs to move beyond simple cell cultures to more complex and physiologically relevant models. Advanced in vitro and ex vivo models, such as 3D reconstructed human skin and skin explants, offer a more accurate representation of human skin architecture and function. labskincreations.commattek.comnih.gov

These advanced models will allow researchers to:

Assess the long-term impact of the peptide on skin structure and function, including collagen and elastin synthesis, and barrier integrity. mattek.com

Investigate its influence on the skin microbiome, an area of growing importance in cosmetic science. innovations-report.com

Study its effects on various skin cell types, including keratinocytes, fibroblasts, and nerve cells, in a more realistic environment. labskincreations.comnih.gov

By using these sophisticated models, scientists can gain a more comprehensive understanding of the cellular and molecular changes induced by this compound over extended periods, providing a stronger scientific basis for its use in cosmetic products.

Q & A

Q. What is the structural composition of acetyl dipeptide-1 cetyl ester, and how does its synthesis pathway influence functional properties?

this compound is a synthetic peptide composed of N-acetyl-L-tyrosine and L-arginine linked to a cetyl (hexadecyl) ester group. Its synthesis involves coupling the acetylated tyrosine residue of dipeptide-1 with the cetyl ester of arginine, which enhances lipid solubility and skin permeability . The hexadecyl chain facilitates integration into lipid-based delivery systems, while the dipeptide moiety interacts with cellular receptors to modulate skin responses .

Q. Which analytical methods are critical for characterizing purity, stability, and peptide content in this compound formulations?

Key methods include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment (≥98% by HPLC, per industry standards) .
  • Dynamic Light Scattering (DLS) to monitor particle size (e.g., 152.6 ± 3.47 nm in lipid carriers) and polydispersity index (PDI <0.5 for stability) .
  • Amino Acid Analysis to verify peptide composition and quantify residual impurities (e.g., ≤12% acetate content) .
  • UV-Vis Spectrophotometry for entrapment efficiency (EE >99% in nanostructured lipid carriers) .

Q. What functional roles does this compound play in dermatological research?

The peptide modulates skin tolerance by reducing neurogenic inflammation and improving barrier function. Its cetyl ester enhances lipid-matrix compatibility in topical formulations, enabling sustained release and targeting sensory receptors involved in skin stress responses .

Advanced Research Questions

Q. How does the integration of this compound into nanostructured lipid carriers (NLCs) affect formulation stability and skin penetration?

Studies show that the hexadecyl chain embeds into lipid matrices (e.g., glyceryl monostearate), while the peptide remains surface-exposed. Optimal loading (e.g., 20 mg in CUR–DP–NLCs) minimizes particle aggregation (PDI <0.3) and maximizes stability (zeta potential <−30 mV). Excessive loading (>20 mg) disrupts lipid packing, increasing particle size (>200 nm) and reducing skin retention . Thermoresponsive hydrogels (e.g., Pluronic F127) further enhance retention by forming a gel at skin temperature (25–37°C) .

Q. What methodological challenges arise in quantifying this compound in complex biological matrices, and how can they be addressed?

Variability in peptide quantification stems from:

  • Marker sensitivity : Low-abundance peptides require high-resolution mass spectrometry (HRMS) or immunoassays.
  • Matrix effects : Lipid-rich formulations interfere with extraction; solid-phase extraction (SPE) or ultrafiltration (30 kDa filters) improves recovery .
  • Replicate variability : Biological and technical replicates must be standardized (e.g., n=3 for DLS measurements) to reduce uncertainty .

Q. How can conflicting data on the peptide’s mechanism of action (e.g., antioxidant vs. neuromodulatory effects) be reconciled in preclinical studies?

Discrepancies may arise from assay specificity (e.g., antioxidant activity measured via DPPH vs. cellular ROS assays) or model systems (2D vs. 3D skin models). Researchers should:

  • Use dual-activity assays (e.g., combining HPLC for stability and qPCR for neuropeptide expression).
  • Validate findings in ex vivo human skin explants to bridge in vitro and clinical data gaps .

Q. What experimental designs are recommended for evaluating the long-term safety and efficacy of this compound in sensitive skin populations?

  • Phase 1 : Use reconstructed human epidermis (RHE) models to assess irritation potential (IL-1α/IL-8 release).
  • Phase 2 : Conduct randomized, double-blind trials with standardized formulations (e.g., 0.5% peptide in NLCs) and endpoints like transepidermal water loss (TEWL) and subjective irritation scores .
  • Include control groups with unmodified dipeptide-1 to isolate the cetyl ester’s contribution .

Methodological Guidance

  • For formulation optimization : Emulsion evaporation followed by low-temperature solidification ensures homogeneous lipid-peptide integration .
  • For clinical translation : Prioritize nanoparticle sizes <300 nm and negative zeta potentials (>−30 mV) to enhance dermal delivery .
  • For analytical rigor : Adopt the USP procedure for acetate quantification (phosphoric acid buffer, pH 3.0) to standardize counterion measurements .

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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.